
N-(2,4-dimethylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as DMPOA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMPOA belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties. In
科学研究应用
N-(2,4-dimethylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been reported to exhibit anti-inflammatory and analgesic activities by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to possess anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, this compound has been reported to exhibit antimicrobial activity against a wide range of pathogenic microorganisms.
作用机制
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infection. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes. This compound has also been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects in various in vitro and in vivo studies. It has been reported to reduce the levels of inflammatory mediators such as prostaglandins, cytokines, and leukotrienes in animal models of inflammation. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells by modulating various signaling pathways. In addition, this compound has been reported to exhibit antimicrobial activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and wide range of potential therapeutic applications. However, there are also some limitations to its use in lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Therefore, further studies are needed to determine the optimal conditions for the use of this compound in various experimental settings.
未来方向
There are several future directions for the research on N-(2,4-dimethylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One potential area of research is the development of novel this compound derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and microbial infections. Furthermore, the elucidation of the exact mechanism of action of this compound and its derivatives could provide valuable insights into the development of new drugs with improved efficacy and safety profiles.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with 2,4-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain this compound in high yield and purity.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-7-6-8-19(14-16)24-27-25(31-28-24)20-9-4-5-10-22(20)30-15-23(29)26-21-12-11-17(2)13-18(21)3/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCXNVLGFJPTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

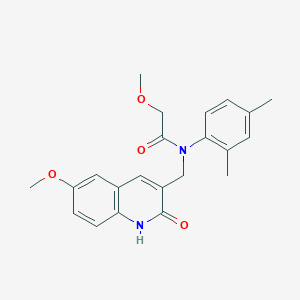
![3,4,5-triethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720482.png)
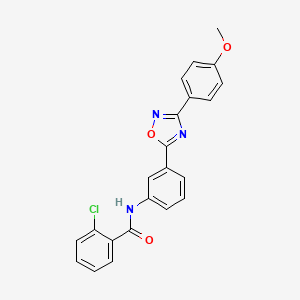
![(E)-N'-((5-((benzyl(((p-tolyloxy)thio)oxy)amino)methyl)furan-2-yl)methylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720487.png)
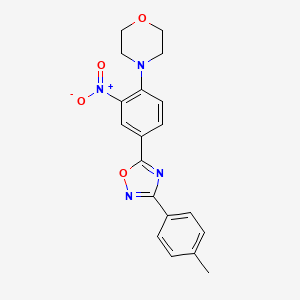
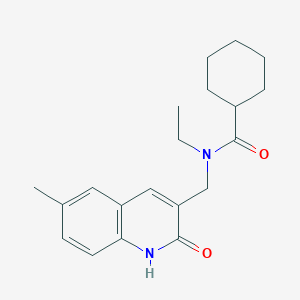
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)

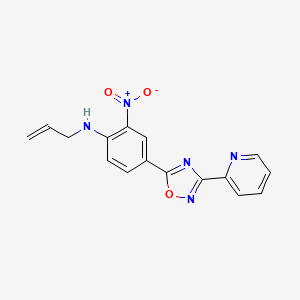

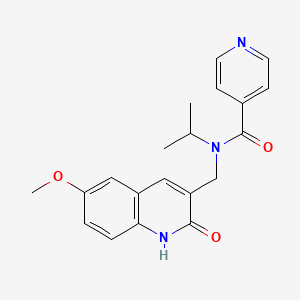
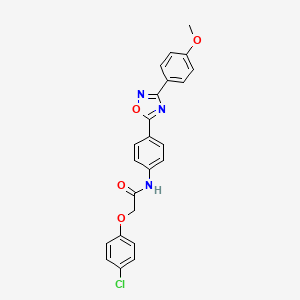
![ethyl 4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetyl}piperazine-1-carboxylate](/img/structure/B7720572.png)
